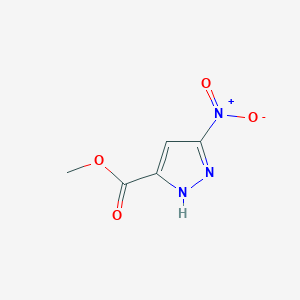

methyl 5-nitro-1H-pyrazole-3-carboxylate

Description

Properties

IUPAC Name |

methyl 5-nitro-1H-pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N3O4/c1-12-5(9)3-2-4(7-6-3)8(10)11/h2H,1H3,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTINMTPELZSAPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90361632 | |

| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

181585-93-3 | |

| Record name | methyl 5-nitro-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90361632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 3-nitro-1H-pyrazole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate, a valuable building block in medicinal chemistry and drug discovery. This document details the most plausible synthetic pathways, complete with experimental protocols and characterization data, to assist researchers in the efficient preparation of this key intermediate.

Introduction

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound of significant interest in the development of novel therapeutic agents. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, exhibiting a wide range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The introduction of a nitro group at the 5-position and a methyl carboxylate at the 3-position provides a versatile platform for further chemical modifications and the exploration of structure-activity relationships (SAR) in drug design. This guide outlines a robust two-step synthetic route to access this important molecule.

Synthetic Pathway

The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate is most effectively achieved through a two-step process. The first step involves the nitration of a commercially available starting material, 1H-pyrazole-3-carboxylic acid, to yield 5-nitro-1H-pyrazole-3-carboxylic acid. The subsequent step is the esterification of the carboxylic acid functionality to afford the desired methyl ester.

Caption: Overall synthetic scheme for methyl 5-nitro-1H-pyrazole-3-carboxylate.

Experimental Protocols

Step 1: Synthesis of 5-Nitro-1H-pyrazole-3-carboxylic Acid

This procedure outlines the nitration of 1H-pyrazole-3-carboxylic acid.

Materials:

-

1H-pyrazole-3-carboxylic acid

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Ice

-

Distilled Water

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Slowly add 1H-pyrazole-3-carboxylic acid to the cooled sulfuric acid with continuous stirring, ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

-

Add the nitrating mixture dropwise to the solution of 1H-pyrazole-3-carboxylic acid in sulfuric acid over a period of 30-60 minutes, maintaining the reaction temperature between 0 and 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice with stirring.

-

The precipitated solid is collected by vacuum filtration and washed with cold water.

-

The crude product is then dissolved in ethyl acetate and washed with a saturated sodium bicarbonate solution to remove any unreacted starting material.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield 5-nitro-1H-pyrazole-3-carboxylic acid.

Step 2: Synthesis of Methyl 5-Nitro-1H-pyrazole-3-carboxylate

This procedure details the Fischer esterification of 5-nitro-1H-pyrazole-3-carboxylic acid.

Materials:

-

5-Nitro-1H-pyrazole-3-carboxylic acid

-

Methanol (CH₃OH), anhydrous

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Sodium Bicarbonate (NaHCO₃) solution (saturated)

-

Brine

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Suspend 5-nitro-1H-pyrazole-3-carboxylic acid in anhydrous methanol in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Carefully add a catalytic amount of concentrated sulfuric acid (approximately 5-10 mol%) to the suspension.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a saturated sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 5-nitro-1H-pyrazole-3-carboxylate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate.

| Parameter | Step 1: Nitration | Step 2: Esterification |

| Starting Material | 1H-Pyrazole-3-carboxylic acid | 5-Nitro-1H-pyrazole-3-carboxylic acid |

| Key Reagents | HNO₃, H₂SO₄ | Methanol, H₂SO₄ (catalyst) |

| Reaction Temperature | 0-10 °C, then Room Temperature | Reflux (approx. 65 °C) |

| Reaction Time | 3-4 hours | 4-6 hours |

| Product | 5-Nitro-1H-pyrazole-3-carboxylic acid | Methyl 5-nitro-1H-pyrazole-3-carboxylate |

| Typical Yield | 70-85% | 80-95% |

| Purity (crude) | >90% | >95% |

| Purification Method | Recrystallization | Recrystallization or Column Chromatography |

| Final Purity | >98% | >99% |

Mandatory Visualizations

Experimental Workflow: Synthesis of 5-Nitro-1H-pyrazole-3-carboxylic Acid

An In-depth Technical Guide to Methyl 5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic compound belonging to the pyrazole class of organic molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a nitro group and a carboxylate ester functionality on the pyrazole ring suggests its potential as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the known chemical properties, a detailed plausible synthesis protocol, and expected spectral characteristics of methyl 5-nitro-1H-pyrazole-3-carboxylate.

Chemical Properties

Table 1: Physicochemical Properties of Methyl 5-nitro-1H-pyrazole-3-carboxylate

| Property | Value | Source |

| CAS Number | 181585-93-3 | PubChem[1] |

| Molecular Formula | C₅H₅N₃O₄ | PubChem[1] |

| Molecular Weight | 171.11 g/mol | PubChem[1] |

| Predicted XLogP3 | 0.6 | PubChem[1] |

| Predicted Hydrogen Bond Donor Count | 1 | PubChem[1] |

| Predicted Hydrogen Bond Acceptor Count | 5 | PubChem[1] |

| Predicted Rotatable Bond Count | 2 | PubChem[1] |

Synthesis

A detailed experimental protocol for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate is not explicitly documented in readily accessible literature. However, a plausible and efficient synthetic route involves the esterification of its carboxylic acid precursor, 5-nitro-1H-pyrazole-3-carboxylic acid. This method is analogous to the synthesis of similar pyrazole esters.

Synthesis of the Precursor: 5-nitro-1H-pyrazole-3-carboxylic acid

The synthesis of the precursor acid is a critical first step. Several methods for the synthesis of pyrazole carboxylic acids have been reported. A common approach involves the cyclization of a diketoester with hydrazine, followed by nitration.

Experimental Protocol: Synthesis of 5-nitro-1H-pyrazole-3-carboxylic acid

This protocol is based on established methods for the synthesis of pyrazole carboxylic acids and their subsequent nitration.

Materials:

-

Diethyl 2,4-dioxobutanoate

-

Hydrazine hydrate

-

Ethanol

-

Hydrochloric acid

-

Fuming nitric acid

-

Concentrated sulfuric acid

Procedure:

-

Synthesis of Ethyl 1H-pyrazole-3-carboxylate: A solution of diethyl 2,4-dioxobutanoate (1 equivalent) in ethanol is prepared in a round-bottom flask. To this, hydrazine hydrate (1 equivalent) is added dropwise at room temperature. The mixture is then refluxed for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is acidified with dilute hydrochloric acid to precipitate the crude product, which is then filtered, washed with cold water, and dried. Recrystallization from ethanol can be performed for purification.

-

Nitration to 5-nitro-1H-pyrazole-3-carboxylic acid: The synthesized ethyl 1H-pyrazole-3-carboxylate (1 equivalent) is added portion-wise to a pre-cooled (0 °C) mixture of fuming nitric acid and concentrated sulfuric acid (typically in a 1:1 ratio). The reaction mixture is stirred at 0-5 °C for 2-3 hours. The mixture is then carefully poured onto crushed ice, leading to the precipitation of the nitrated product. The precipitate is filtered, washed thoroughly with cold water until the washings are neutral, and then dried.

-

Hydrolysis to 5-nitro-1H-pyrazole-3-carboxylic acid: The crude nitrated ester is then hydrolyzed by heating with an aqueous solution of a strong acid (e.g., sulfuric acid) or a base (e.g., sodium hydroxide). Upon completion of the reaction (monitored by TLC), the solution is cooled and acidified (if a basic hydrolysis was performed) to precipitate the 5-nitro-1H-pyrazole-3-carboxylic acid. The product is collected by filtration, washed with cold water, and dried.

Caption: Synthetic pathway for 5-nitro-1H-pyrazole-3-carboxylic acid.

Esterification to Methyl 5-nitro-1H-pyrazole-3-carboxylate

The final step is the esterification of the synthesized carboxylic acid. Fischer-Speier esterification is a common and effective method for this transformation.

Experimental Protocol: Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate

Materials:

-

5-nitro-1H-pyrazole-3-carboxylic acid

-

Methanol (anhydrous)

-

Concentrated sulfuric acid (catalytic amount)

-

Sodium bicarbonate (saturated solution)

-

Anhydrous magnesium sulfate

-

Dichloromethane or ethyl acetate

Procedure:

-

A suspension of 5-nitro-1H-pyrazole-3-carboxylic acid (1 equivalent) in an excess of anhydrous methanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per gram of carboxylic acid) is carefully added to the suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for 4-8 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess methanol is removed under reduced pressure.

-

The residue is dissolved in a suitable organic solvent like dichloromethane or ethyl acetate and washed with a saturated solution of sodium bicarbonate to neutralize the acidic catalyst, followed by washing with brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude methyl 5-nitro-1H-pyrazole-3-carboxylate.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethanol/hexane) or by column chromatography on silica gel.

Caption: Workflow for the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate.

Spectral Data

No experimentally determined spectra for methyl 5-nitro-1H-pyrazole-3-carboxylate are readily available. The following tables provide predicted spectral data and typical ranges for the key functional groups, which can serve as a reference for researchers.

Table 2: Predicted ¹H NMR Spectral Data for Methyl 5-nitro-1H-pyrazole-3-carboxylate

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.0 | s | 1H | Pyrazole C4-H |

| ~ 3.9 - 4.1 | s | 3H | O-CH₃ (ester) |

| ~ 13.0 - 14.0 | br s | 1H | N-H (pyrazole) |

Note: Predicted shifts are based on the analysis of similar structures. The broad singlet for the N-H proton may be exchangeable with D₂O.

Table 3: Predicted ¹³C NMR Spectral Data for Methyl 5-nitro-1H-pyrazole-3-carboxylate

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C=O (ester) |

| ~ 150 - 155 | C5-NO₂ |

| ~ 140 - 145 | C3-COOCH₃ |

| ~ 110 - 115 | C4 |

| ~ 52 - 55 | O-CH₃ (ester) |

Note: These are estimated chemical shift ranges.

Table 4: Expected IR Absorption Frequencies for Methyl 5-nitro-1H-pyrazole-3-carboxylate

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3100 - 3300 | Medium, Broad | N-H Stretch | Pyrazole N-H |

| ~ 3100 | Medium | C-H Stretch | Pyrazole C-H |

| ~ 1730 | Strong | C=O Stretch | Ester Carbonyl |

| 1520 - 1560 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| 1340 - 1380 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~ 1250 | Strong | C-O Stretch | Ester |

Potential Applications and Further Research

Methyl 5-nitro-1H-pyrazole-3-carboxylate serves as a valuable building block in organic synthesis. The nitro group can be reduced to an amino group, providing a handle for further functionalization, such as in the synthesis of fused pyrazole heterocyclic systems. The ester group can be hydrolyzed back to the carboxylic acid or converted to amides, hydrazides, or other derivatives. These transformations open up avenues for the creation of libraries of novel compounds for screening in drug discovery programs, particularly in areas where pyrazole derivatives have shown promise, such as anti-inflammatory, antimicrobial, and anticancer agents.

Further research is warranted to fully characterize the physical and chemical properties of this compound and to explore its reactivity in various organic transformations. Detailed biological evaluation of its derivatives could lead to the discovery of new therapeutic agents.

References

Technical Guide: An Analysis of CAS 31969-53-6

Initial searches for the physical and chemical properties of the compound with CAS number 31969-53-6 did not yield any specific results. This suggests that the provided CAS number may be invalid, discontinued, or belongs to a substance that is not documented in publicly available scientific databases. Further investigation is required to identify the correct compound before a comprehensive technical guide can be compiled.

For a chemical substance to be accurately profiled, its correct Chemical Abstracts Service (CAS) number is paramount. This unique identifier is the key to unlocking a wealth of information regarding its physical properties, experimental protocols, and biological activities. Without a valid CAS number, it is not possible to provide the in-depth technical guide and visualizations as requested.

Researchers, scientists, and drug development professionals are advised to verify the CAS number to ensure that the correct compound is being investigated. Once the correct CAS number is provided, a thorough analysis can be conducted to deliver the required technical information.

Spectroscopic and Synthetic Guide to Methyl 5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data, synthesis, and characterization of methyl 5-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of direct experimental data for this specific molecule, this guide combines predicted data, analysis of structurally similar compounds, and established synthetic methodologies to serve as a comprehensive resource.

Spectroscopic Data

Direct experimental spectra for methyl 5-nitro-1H-pyrazole-3-carboxylate are not widely published. The following tables summarize predicted data and experimental data from closely related analogs to provide a reliable reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H and ¹³C NMR Data for Methyl 5-nitro-1H-pyrazole-3-carboxylate

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| ¹H | ~4.0 | Singlet | O-CH₃ |

| ~7.5-8.0 | Singlet | C4-H | |

| ~14.0-15.0 | Broad Singlet | N-H | |

| ¹³C | ~53 | Quartet | O-CH₃ |

| ~110-115 | Doublet | C4 | |

| ~145-150 | Singlet | C3 | |

| ~155-160 | Singlet | C5 | |

| ~160-165 | Singlet | C=O |

Note: Predicted values are based on the analysis of related pyrazole derivatives and general principles of NMR spectroscopy. The presence of the electron-withdrawing nitro group at the C5 position is expected to significantly deshield the C4-H proton and the C4 and C5 carbons. The exact chemical shift of the N-H proton can be highly variable and is dependent on solvent and concentration.

Infrared (IR) Spectroscopy

Table 2: Expected Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3100 | Medium, Broad | N-H Stretch |

| ~3100-3000 | Weak | C-H Stretch (aromatic) |

| ~2960-2850 | Weak | C-H Stretch (methyl) |

| ~1730-1715 | Strong | C=O Stretch (ester) |

| ~1550-1520 | Strong | N-O Asymmetric Stretch (nitro group) |

| ~1350-1320 | Strong | N-O Symmetric Stretch (nitro group) |

| ~1250-1200 | Strong | C-O Stretch (ester) |

Note: The strong absorptions corresponding to the carbonyl and nitro groups are key diagnostic peaks for confirming the structure.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data

| Ion | Predicted m/z |

| [M+H]⁺ | 172.0353 |

| [M+Na]⁺ | 194.0172 |

| [M-H]⁻ | 170.0207 |

Source: Predicted data for the constitutional isomer methyl 3-nitro-1H-pyrazole-5-carboxylate (C₅H₅N₃O₄) from PubChem.[1][2]

Experimental Protocols

The following sections detail the proposed synthesis and characterization methodologies for methyl 5-nitro-1H-pyrazole-3-carboxylate.

Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate

The synthesis of the target compound can be achieved through the nitration of the precursor, methyl 1H-pyrazole-3-carboxylate.

Experimental Workflow

References

In-Depth Technical Guide: 1H NMR Spectrum of Methyl 5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the 1H NMR spectrum of methyl 5-nitro-1H-pyrazole-3-carboxylate. It includes tabulated spectral data, comprehensive experimental protocols for synthesis and NMR analysis, and visual diagrams to illustrate the molecular structure and spectral correlations.

Quantitative 1H NMR Data

The 1H NMR spectral data for methyl 5-nitro-1H-pyrazole-3-carboxylate was acquired in deuterated dimethyl sulfoxide (DMSO-d6). The data is summarized in the table below for clarity and ease of comparison.

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| 15.25 | Singlet (s) | 1H | N-H (pyrazole ring) |

| 7.54 | Singlet (s) | 1H | C-H (pyrazole ring) |

| 3.91 | Singlet (s) | 3H | -OCH₃ (methyl ester) |

Table 1: 1H NMR Spectral Data for Methyl 5-nitro-1H-pyrazole-3-carboxylate in DMSO-d6.[1]

Molecular Structure and 1H NMR Assignments

The structure of methyl 5-nitro-1H-pyrazole-3-carboxylate consists of a pyrazole ring substituted with a nitro group at the 5-position and a methyl carboxylate group at the 3-position. The simplicity of the 1H NMR spectrum, showing only three distinct singlets, is consistent with this structure. The absence of coupling between the pyrazole ring proton and the N-H proton is a characteristic feature observed in the NMR spectra of many pyrazole derivatives.

Figure 1: Correlation of 1H NMR signals to the protons in methyl 5-nitro-1H-pyrazole-3-carboxylate.

Experimental Protocols

Synthesis of Methyl 5-nitro-1H-pyrazole-3-carboxylate

The following protocol is adapted from established literature procedures for the esterification of 5-nitro-1H-pyrazole-3-carboxylic acid.[2][3]

Materials:

-

5-nitro-1H-pyrazole-3-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Round-bottom flask

-

Magnetic stirrer

-

Ice bath

-

Rotary evaporator

Procedure:

-

A solution of 5-nitro-1H-pyrazole-3-carboxylic acid (e.g., 5.00 g, 31.9 mmol) in anhydrous methanol (150 mL) is prepared in a round-bottom flask equipped with a magnetic stirrer.[2]

-

The flask is cooled in an ice bath to 0 °C.

-

Thionyl chloride (e.g., 5.60 g, 47.8 mmol) is added dropwise to the stirred solution while maintaining the temperature at 0 °C.[2]

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and then stirred for 18 hours at 30 °C.[2]

-

The solvent is removed under reduced pressure using a rotary evaporator to yield the crude methyl 5-nitro-1H-pyrazole-3-carboxylate.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Figure 2: Flowchart of the synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate.

1H NMR Sample Preparation and Data Acquisition

Materials:

-

Methyl 5-nitro-1H-pyrazole-3-carboxylate

-

Deuterated dimethyl sulfoxide (DMSO-d6)

-

NMR tube (5 mm)

-

Pipettes

Procedure:

-

Approximately 5-10 mg of methyl 5-nitro-1H-pyrazole-3-carboxylate is accurately weighed and dissolved in approximately 0.6-0.7 mL of DMSO-d6 in a clean, dry vial.

-

The solution is thoroughly mixed to ensure complete dissolution.

-

The solution is transferred to a 5 mm NMR tube.

-

The 1H NMR spectrum is acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

Standard acquisition parameters are used, including a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of DMSO-d6 (δ ~2.50 ppm).

References

In-Depth Technical Guide: FT-IR Spectrum of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Fourier-Transform Infrared (FT-IR) spectrum of methyl 5-nitro-1H-pyrazole-3-carboxylate. Due to the limited availability of direct experimental data for this specific compound in public literature, this guide presents a comprehensive, data-driven prediction of its FT-IR spectrum. This prediction is based on the well-established characteristic vibrational frequencies of its constituent functional groups: the pyrazole ring, the nitro group, and the methyl ester. This guide also includes a standard experimental protocol for acquiring such a spectrum and visual diagrams to illustrate the molecular structure and logical relationships in spectral analysis.

Predicted FT-IR Spectral Data

The following table summarizes the predicted FT-IR absorption bands for methyl 5-nitro-1H-pyrazole-3-carboxylate. The predictions are derived from spectral data of analogous compounds, including pyrazole derivatives, nitro-aromatic compounds, and methyl esters.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment | Functional Group |

| ~3100 - 3150 | Medium | N-H Stretch | Pyrazole Ring |

| ~3000 - 3100 | Medium to Weak | C-H Stretch (aromatic-like) | Pyrazole Ring |

| ~2950 - 3000 | Weak | C-H Stretch (methyl) | Methyl Ester |

| ~1720 - 1740 | Strong | C=O Stretch (ester) | Methyl Ester |

| ~1590 - 1620 | Medium | C=N Stretch | Pyrazole Ring |

| ~1520 - 1560 | Strong | Asymmetric NO₂ Stretch | Nitro Group |

| ~1470 - 1500 | Medium | C=C Stretch | Pyrazole Ring |

| ~1430 - 1450 | Medium | C-H Bend (methyl) | Methyl Ester |

| ~1340 - 1380 | Strong | Symmetric NO₂ Stretch | Nitro Group |

| ~1200 - 1300 | Strong | C-O Stretch (ester) | Methyl Ester |

| ~1000 - 1100 | Medium | Ring Breathing | Pyrazole Ring |

| ~800 - 900 | Medium to Strong | C-N Stretch | Nitro Group |

| ~750 - 850 | Medium | C-H Out-of-Plane Bend | Pyrazole Ring |

Experimental Protocol for FT-IR Analysis

This section outlines a standard procedure for obtaining the FT-IR spectrum of a solid sample like methyl 5-nitro-1H-pyrazole-3-carboxylate using the KBr pellet method.

1. Objective: To obtain a high-quality FT-IR spectrum of solid methyl 5-nitro-1H-pyrazole-3-carboxylate for structural elucidation and functional group identification.

2. Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

Potassium Bromide (KBr), spectroscopy grade, oven-dried

-

Spatula

-

Analytical balance

-

Sample: Methyl 5-nitro-1H-pyrazole-3-carboxylate (crystalline solid)

3. Procedure:

-

Sample Preparation:

-

Weigh approximately 1-2 mg of the methyl 5-nitro-1H-pyrazole-3-carboxylate sample.

-

Weigh approximately 100-200 mg of dry, spectroscopy-grade KBr.

-

Grind the KBr in the agate mortar to a fine powder.

-

Add the sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained. The mixture should have a consistent, fine texture.

-

-

Pellet Formation:

-

Transfer a portion of the sample-KBr mixture into the pellet-forming die.

-

Ensure the surface of the mixture is level.

-

Place the die in the hydraulic press.

-

Apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die.

-

Place the pellet in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

Perform a background subtraction.

-

Identify and label the significant absorption peaks.

-

Correlate the observed peaks with known vibrational frequencies of functional groups.

-

Visualizations

The following diagrams provide a visual representation of the molecular structure and the logical workflow for interpreting the FT-IR spectrum of methyl 5-nitro-1H-pyrazole-3-carboxylate.

Mass Spectrometry of Methyl 5-nitro-1H-pyrazole-3-carboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of methyl 5-nitro-1H-pyrazole-3-carboxylate. Due to the absence of a publicly available experimental mass spectrum for this specific compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and data from structurally related pyrazole derivatives. It also includes detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) analysis.

Predicted Electron Ionization Mass Spectrometry (EI-MS) Fragmentation

The fragmentation of methyl 5-nitro-1H-pyrazole-3-carboxylate under electron ionization is expected to be influenced by the pyrazole core, the nitro group, and the methyl ester substituent. The molecular ion peak ([M]+•) is anticipated at an m/z of 171, corresponding to its monoisotopic mass.

The primary fragmentation pathways are predicted to involve the loss of the nitro group (-NO2), the methoxy group (-OCH3) from the ester, and the entire methoxycarbonyl group (-COOCH3). Subsequent fragmentations may include the loss of neutral molecules such as carbon monoxide (CO), nitrogen (N2), and hydrogen cyanide (HCN), which are characteristic of pyrazole ring fragmentation.

Predicted Major Fragment Ions

The following table summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and the proposed neutral loss from the parent ion or a preceding fragment.

| m/z | Proposed Fragment Structure | Proposed Neutral Loss |

| 171 | [M]+• | - |

| 140 | [M - OCH3]+ | -OCH3 |

| 125 | [M - NO2]+ | -NO2 |

| 112 | [M - COOCH3]+ | -COOCH3 |

| 97 | [M - NO2 - CO]+ | -NO2, -CO |

| 84 | [M - COOCH3 - N2]+ | -COOCH3, -N2 |

| 69 | [M - NO2 - CO - HCN]+ | -NO2, -CO, -HCN |

Predicted Fragmentation Pathway Diagram

Caption: Predicted EI-MS fragmentation pathway of the compound.

Experimental Protocols

Two common methods for the analysis of pyrazole derivatives are GC-MS and LC-MS. The choice of method will depend on the sample matrix and the required sensitivity.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is adapted from established methods for the analysis of pyrazole isomers and is suitable for volatile and thermally stable compounds like methyl 5-nitro-1H-pyrazole-3-carboxylate.

Sample Preparation:

-

Dissolve a known amount of the sample in a suitable solvent (e.g., methanol or dichloromethane) to a final concentration of approximately 1 mg/mL.

-

If necessary, spike the sample with an internal standard for quantitative analysis.

-

Filter the solution through a 0.45 µm syringe filter into a GC vial.

GC-MS Conditions:

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |

| Injector Temperature | 250 °C |

| Injection Volume | 1 µL |

| Injection Mode | Split (e.g., 20:1 ratio) |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (constant flow) |

| Oven Temperature Program | Initial: 80 °C, hold for 2 minRamp 1: 10 °C/min to 200 °CRamp 2: 20 °C/min to 280 °C, hold for 5 min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-400 |

| Scan Mode | Full Scan |

GC-MS Experimental Workflow

Caption: General workflow for GC-MS analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol

LC-MS is a suitable alternative, particularly for less volatile compounds or complex matrices. Both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be considered.

Sample Preparation:

-

Dissolve the sample in a solvent compatible with the mobile phase (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.

-

Filter the solution through a 0.22 µm syringe filter.

LC-MS Conditions:

| Parameter | Value |

| Liquid Chromatograph | |

| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient | 5% B to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 5 µL |

| Mass Spectrometer | |

| Ionization Mode | ESI or APCI, positive and negative modes |

| Capillary Voltage | 3.5 kV (ESI+) / -3.0 kV (ESI-) |

| Nebulizer Gas | Nitrogen |

| Gas Flow | 10 L/min |

| Gas Temperature | 350 °C |

| Mass Range | m/z 50-500 |

| Scan Mode | Full Scan and/or Product Ion Scan of m/z 172 ([M+H]+) or 170 ([M-H]-) |

Signaling Pathways and Logical Relationships

Currently, there is no readily available information in scientific literature to suggest that methyl 5-nitro-1H-pyrazole-3-carboxylate is directly involved in specific biological signaling pathways. It is primarily utilized as a chemical intermediate in organic synthesis.

The logical relationship for the identification of this compound via mass spectrometry is outlined in the workflow diagrams provided. The process involves chromatographic separation followed by mass analysis, where the combination of retention time and the unique mass spectrum (including the molecular ion and fragmentation pattern) allows for its unambiguous identification.

Caption: Logical workflow for compound identification.

Technical Guide: Solubility of Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of methyl 5-nitro-1H-pyrazole-3-carboxylate in organic solvents. Due to the limited availability of precise quantitative solubility data in publicly accessible literature, this guide summarizes qualitative solubility information for the target compound and structurally related pyrazole derivatives. Furthermore, it outlines a detailed experimental protocol for determining the solubility of this compound and presents a logical workflow for solubility analysis.

Introduction to Methyl 5-Nitro-1H-Pyrazole-3-Carboxylate

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound with potential applications in medicinal chemistry and materials science. The pyrazole scaffold is a common feature in many biologically active molecules, and the nitro and carboxylate functional groups can significantly influence the compound's physicochemical properties, including its solubility. Understanding the solubility of this compound in various organic solvents is crucial for its synthesis, purification, formulation, and application in drug discovery and development processes. The presence of both a hydrogen bond donor (the pyrazole N-H) and acceptor (the nitro and carbonyl groups), along with a lipophilic methyl ester group, suggests a nuanced solubility profile across different solvent polarities.

Solubility Profile

The following table summarizes the qualitative solubility of related pyrazole derivatives. Researchers should consider this information as a preliminary guide and are encouraged to determine the quantitative solubility in their specific solvents of interest.

| Compound Name | Solvent(s) | Solubility |

| Methyl 1-methyl-5-nitro-1H-pyrazole-3-carboxylate | Ethanol, Methanol, Dichloromethane | Soluble |

| Water | Insoluble | |

| 1-Methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid | Dimethyl Sulfoxide (DMSO), Methanol | Slightly Soluble |

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of methyl 5-nitro-1H-pyrazole-3-carboxylate in an organic solvent of interest. The isothermal shake-flask method is a widely accepted technique for this purpose.

Objective: To determine the equilibrium solubility of methyl 5-nitro-1H-pyrazole-3-carboxylate in a selected organic solvent at a specific temperature.

Materials:

-

Methyl 5-nitro-1H-pyrazole-3-carboxylate (solid, high purity)

-

Selected organic solvent(s) (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Vials with screw caps

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid methyl 5-nitro-1H-pyrazole-3-carboxylate to a series of vials. The presence of undissolved solid is essential to ensure that equilibrium is reached.

-

Add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set at a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the supernatant remains constant.

-

-

Sample Separation:

-

After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.

-

To ensure the complete removal of solid particles, centrifuge the vials at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette. For further purification, the supernatant can be passed through a syringe filter.

-

-

Quantification:

-

Prepare a series of standard solutions of methyl 5-nitro-1H-pyrazole-3-carboxylate of known concentrations in the same solvent.

-

Analyze the standard solutions using a calibrated HPLC or UV-Vis spectrophotometer to generate a calibration curve.

-

Dilute the collected supernatant with a known volume of the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using the same analytical method.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of methyl 5-nitro-1H-pyrazole-3-carboxylate in the diluted sample.

-

Calculate the original concentration in the undiluted supernatant, taking into account the dilution factor. This value represents the solubility of the compound in the chosen solvent at the specified temperature.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Logical Workflow for Solubility Analysis

The following diagram illustrates a logical workflow for assessing the solubility of methyl 5-nitro-1H-pyrazole-3-carboxylate.

Caption: A logical workflow for the experimental determination and analysis of solubility.

This guide provides a foundational understanding of the solubility of methyl 5-nitro-1H-pyrazole-3-carboxylate. For specific applications, it is imperative to conduct detailed experimental solubility studies to obtain precise quantitative data.

An In-depth Technical Guide to the Stability of Methyl 5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available information regarding the chemical stability of methyl 5-nitro-1H-pyrazole-3-carboxylate. The stability of a compound is a critical factor in its development as a potential therapeutic agent or its use as a chemical intermediate. This document collates data on its general, thermal, and hydrolytic stability, and outlines standard methodologies for its assessment.

General Stability and Handling

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a compound that is generally stable under recommended storage conditions. Safety data for the hydrochloride salt of this molecule indicates that it should be stored in a cool, dry, well-ventilated area in a tightly-sealed container, away from sources of ignition.[1] It is important to avoid dust generation when handling the solid material.[1]

Incompatible Materials: The compound should be kept away from strong oxidizing agents.[1]

Thermal Stability

The thermal stability of nitropyrazole derivatives is largely influenced by the nitro group substituents.[2] For many nitropyrazoles, thermal decomposition can be initiated by the elimination of a nitro group or through complex rearrangements.[3][4] For instance, the decomposition of some dinitropyrazoles is believed to start with the elimination of a nitro group at temperatures between 250-270°C.[3] Trinitropyrazole is reported to have good thermal stability, with a decomposition temperature between 260-350°C. Given that methyl 5-nitro-1H-pyrazole-3-carboxylate is a mononitrated pyrazole, its thermal stability is likely to be considerable, though lower than its polynitrated counterparts.

Table 1: Thermal Decomposition Data for Related Nitropyrazole Compounds

| Compound | Decomposition Onset/Peak Temperature | Method |

| 4-amino-3,5-dinitropyrazole (LLM-116) | 183°C (major exothermic peak) | DSC |

| 3,4-dinitropyrazole | ~250-270°C (initiation) | Not specified |

| 3,4,5-trinitropyrazole | 260-350°C | Not specified |

This table presents data for related compounds to provide a contextual understanding of nitropyrazole thermal stability.

A proposed general degradation pathway for nitropyrazoles under thermal stress involves the homolytic cleavage of the C-NO2 bond, leading to the formation of radical species that can then propagate further decomposition reactions.

Caption: Proposed thermal degradation pathway for nitropyrazoles.

Hydrolytic Stability

The hydrolytic stability of methyl 5-nitro-1H-pyrazole-3-carboxylate is a key consideration, particularly for applications in aqueous media, such as in biological assays or pharmaceutical formulations. While specific kinetic data for this molecule is not available, studies on other pyrazole ester derivatives have shown that they can be susceptible to hydrolysis, especially under basic conditions. For example, a series of pyrazolyl benzoic acid ester derivatives were found to degrade rapidly in a pH 8 buffer, with half-lives of 1-2 hours.[5] This suggests that the ester functional group in methyl 5-nitro-1H-pyrazole-3-carboxylate is a likely point of hydrolytic cleavage.

The hydrolysis would likely proceed via nucleophilic attack of a water molecule or hydroxide ion on the carbonyl carbon of the ester group, leading to the formation of 5-nitro-1H-pyrazole-3-carboxylic acid and methanol.

Table 2: Hydrolytic Stability of Related Pyrazole Esters

| Compound Class | Condition | Half-life (t1/2) |

| Pyrazolyl benzoic acid esters | pH 8 buffer | 1-2 hours |

This table highlights the potential for hydrolytic instability in pyrazole esters.

Caption: Proposed hydrolytic degradation pathway.

Photostability

No specific studies on the photostability of methyl 5-nitro-1H-pyrazole-3-carboxylate were identified. However, nitroaromatic compounds can be susceptible to photodegradation. It is recommended that the compound be protected from light during storage and handling.

Experimental Protocols for Stability Assessment

To definitively determine the stability profile of methyl 5-nitro-1H-pyrazole-3-carboxylate, a series of standardized experiments should be conducted. The following are generalized protocols for such studies.

5.1 Thermal Stability Analysis

-

Thermogravimetric Analysis (TGA):

-

Calibrate the TGA instrument according to the manufacturer's instructions.

-

Accurately weigh 5-10 mg of the sample into an appropriate TGA pan (e.g., aluminum or platinum).

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass loss as a function of temperature. The onset of significant mass loss indicates the beginning of thermal decomposition.

-

-

Differential Scanning Calorimetry (DSC):

-

Calibrate the DSC instrument for temperature and enthalpy.

-

Accurately weigh 2-5 mg of the sample into a hermetically sealed DSC pan.

-

Place the sample pan and a reference pan in the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a desired temperature range.

-

Record the heat flow to the sample relative to the reference. Endothermic peaks may indicate melting, while exothermic peaks can indicate decomposition.

-

Caption: General workflow for chemical stability assessment.

5.2 Hydrolytic Stability (Forced Degradation)

-

Prepare buffer solutions at various pH levels (e.g., pH 2, 7, and 9).

-

Prepare stock solutions of the compound in a suitable solvent and dilute them into the buffer solutions to a known final concentration.

-

Incubate the solutions at a controlled temperature (e.g., 40°C).

-

At specified time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw aliquots from each solution.

-

Quench any further degradation if necessary (e.g., by neutralizing the pH or cooling).

-

Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV or MS detection) to quantify the amount of the parent compound remaining and to detect and quantify any degradation products.

-

Calculate the degradation rate constants and half-life at each pH.

5.3 Photostability

-

Expose the solid compound and a solution of the compound to a light source that meets ICH Q1B guidelines (e.g., a xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample, protected from light, should be stored under the same temperature and humidity conditions.

-

After the exposure period, analyze both the light-exposed and dark control samples by a suitable analytical method (e.g., HPLC) to assess the extent of degradation and identify any photodegradants.

Summary and Recommendations

The stability of methyl 5-nitro-1H-pyrazole-3-carboxylate is a critical parameter for its handling, storage, and application. Based on the available data for related compounds, the primary stability concerns are potential thermal decomposition at elevated temperatures and hydrolysis of the methyl ester group, particularly under basic conditions.

It is strongly recommended that comprehensive stability studies, following the experimental protocols outlined above, be conducted to establish a definitive stability profile for this molecule. This will enable the determination of appropriate storage conditions, shelf-life, and compatible formulation components for its intended use in research and development.

References

- 1. aksci.com [aksci.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Structural Nuances of Methyl 5-nitro-1H-pyrazole-3-carboxylate: A Technical Guide for Researchers

For Immediate Release

This technical guide offers an in-depth analysis of the structural characteristics of methyl 5-nitro-1H-pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. While a definitive crystal structure for this specific molecule is not publicly available, this paper presents a comprehensive overview based on the crystallographic data of closely related derivatives. This approach provides valuable insights for researchers, scientists, and drug development professionals working with substituted pyrazoles.

Physicochemical Properties

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a small organic molecule with the molecular formula C₅H₅N₃O₄. The presence of the nitro group, pyrazole ring, and carboxylate moiety suggests its potential as a versatile building block in the synthesis of more complex bioactive molecules.

| Property | Value |

| Molecular Formula | C₅H₅N₃O₄ |

| Molecular Weight | 171.11 g/mol |

| IUPAC Name | methyl 5-nitro-1H-pyrazole-3-carboxylate |

| SMILES | COC(=O)c1cc(nn1)--INVALID-LINK--[O-] |

| InChI Key | OTINMTPELZSAPX-UHFFFAOYSA-N |

Crystallographic Analysis of Related Structures

To elucidate the likely solid-state conformation and packing of methyl 5-nitro-1H-pyrazole-3-carboxylate, we present the crystallographic data from two analogous compounds: 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid and 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid . These structures offer a strong indication of the geometric parameters and intermolecular interactions that govern the crystal lattice of nitro-substituted pyrazoles.

Crystal Data and Structure Refinement

The following tables summarize the key crystallographic parameters for the two related structures, providing a basis for comparative analysis.

Table 1: Crystal data and structure refinement for 1-methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid. [1]

| Parameter | Value |

| Empirical formula | C₈H₁₁N₃O₄ |

| Formula weight | 213.19 |

| Temperature | 296(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 4.5811(16) Åb = 19.734(7) Åc = 11.812(4) Åβ = 101.181(11)° |

| Volume | 1047.6(6) ų |

| Z | 4 |

| Calculated density | 1.351 Mg/m³ |

| Absorption coefficient | 0.108 mm⁻¹ |

| F(000) | 448 |

| Crystal size | 0.20 × 0.18 × 0.15 mm³ |

| Theta range for data collection | 2.29 to 25.50° |

| Final R indices [I>2sigma(I)] | R₁ = 0.0742, wR₂ = 0.1176 |

| R indices (all data) | R₁ = 0.1235, wR₂ = 0.1345 |

Table 2: Crystal data and structure refinement for 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate. [2]

| Parameter | Value |

| Empirical formula | C₆H₈BrN₃O₅S |

| Formula weight | 314.12 |

| Temperature | 200(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 6.8751(6) Åb = 11.0506(10) Åc = 14.0569(12) Åβ = 97.355(3)° |

| Volume | 1059.17(16) ų |

| Z | 4 |

| Calculated density | 1.969 Mg/m³ |

| Absorption coefficient | 3.582 mm⁻¹ |

| F(000) | 624 |

| Crystal size | 0.25 × 0.20 × 0.15 mm³ |

| Theta range for data collection | 2.62 to 25.50° |

| Final R indices [I>2sigma(I)] | R₁ = 0.0271, wR₂ = 0.0664 |

| R indices (all data) | R₁ = 0.0324, wR₂ = 0.0689 |

Experimental Protocols

The synthesis of nitro-pyrazole carboxylates typically involves nitration of a pyrazole carboxylic acid or ester precursor. The following protocols, adapted from the synthesis of the analyzed related compounds, provide a general framework for obtaining crystalline material suitable for X-ray diffraction.

Synthesis of 1-methyl-4-nitro-3-propyl-1H-pyrazole-5-carboxylic acid[1]

-

Nitration: To a stirred solution of 65% concentrated nitric acid (120 mL) and 98% concentrated sulfuric acid (180 mL), 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid (38.62 g, 0.23 mol) was added.

-

Heating: The reaction mixture was heated at 100 °C for 16 hours, with the reaction progress monitored by Thin Layer Chromatography (TLC).

-

Precipitation: Upon completion, the reaction solution was poured into ice water (200 mL), leading to the formation of a white precipitate.

-

Isolation and Crystallization: The solid precipitate was collected by vacuum filtration and recrystallized from acetone to yield the final product.

Crystallization of 4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid dimethyl sulfoxide monosolvate[2]

-

Dissolution: 4-Bromo-3-nitro-1H-pyrazole-5-carboxylic acid was dissolved in warm dimethyl sulfoxide (DMSO).

-

Solution Preparation: This solution was added to a warm DMSO solution of Zn(NO₃)₂·6H₂O in a 1:2 molar ratio.

-

Crystallization: The resulting colorless solution was left to crystallize at room temperature.

-

Crystal Harvesting: After two days, colorless single crystals were filtered and washed with DMSO.

Logical Workflow and Visualizations

The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate and its analogs follows a logical progression from starting materials to the final crystalline product. This workflow can be visualized to provide a clear overview of the process.

References

The Multifaceted Biological Activities of Nitro-Substituted Pyrazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry, renowned for its versatile pharmacological profile. The introduction of a nitro functional group onto the pyrazole scaffold can significantly modulate its electronic properties and biological activity, leading to a diverse array of potent therapeutic agents. This technical guide provides an in-depth exploration of the biological activities of nitro-substituted pyrazoles, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes complex biological pathways to serve as a comprehensive resource for researchers in the field.

Anticancer Activity of Nitro-Substituted Pyrazoles

Nitro-substituted pyrazole derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines. Their mechanism of action often involves the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity of various nitro-substituted pyrazole derivatives against different cancer cell lines, presented as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |

| Pyrazole-derived anilines with nitro substitution | A549 (Lung) | 2.2 | - | - |

| Pyrazole benzamide derivatives | MCF-7 (Breast) | 4.98 - 92.62 | Doxorubicin | 4.17 |

| Pyrazole dihydro triazinone derivatives | HCT-116 (Colon) | 7.74 - 82.49 | Doxorubicin | 5.23 |

| 4-nitrophenyl substituted pyrazole | HeLa (Cervical) | 9.8 | - | - |

| 4-nitrophenyl substituted pyrazole | MCF-7 (Breast) | 5.8 | - | - |

| 4-nitrophenyl substituted pyrazole | A549 (Lung) | 8.0 | - | - |

| Benzimidazole linked pyrazole | A549 (Lung) | 2.2 | - | - |

| Benzimidazole linked pyrazole | EGFR binding | 0.97 | - | - |

| Pyrazole acetohydrazide with nitro group | Ovarian Cancer | - | - | - |

| Pyrazole carbohydrazide derivatives | B16F10 (Skin) | 6.30 - 6.75 | - | - |

| Quinazoline-based deoxynojirimycin hybrids | A549 (Lung) | 8.23 | Gefitinib | 8.27 |

| Quinazoline-based deoxynojirimycin hybrids | MCF-7 (Breast) | 5.59 | Gefitinib | 26.7 |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | MCF-7 (Breast) | 3.9 - 35.5 | - | - |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | A549 (Lung) | - | - | - |

| 1,3,5-trisubstituted-1H-pyrazole derivatives | PC-3 (Prostate) | - | - | - |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability.

Materials:

-

Nitro-substituted pyrazole compounds

-

Human cancer cell lines (e.g., MCF-7, A549)

-

Dulbecco's Modified Eagle's Medium (DMEM) or RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl Sulfoxide (DMSO) or Solubilization Buffer

-

96-well plates

-

CO2 incubator

Procedure:

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The nitro-substituted pyrazole compounds are dissolved in DMSO and diluted to various concentrations with the culture medium. The cells are then treated with these concentrations and incubated for 24-72 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of fresh medium and 10 µL of MTT solution are added to each well. The plates are then incubated for an additional 2-4 hours.

-

Formazan Solubilization: The MTT-containing medium is removed, and 100 µL of DMSO or a solubilization buffer is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

Signaling Pathway: Apoptosis Induction by Nitro-Substituted Pyrazoles

Many nitro-substituted pyrazoles exert their anticancer effects by inducing apoptosis, or programmed cell death. This can occur through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Key events include the activation of caspases, DNA fragmentation, and the expression of pro-apoptotic proteins like Bax and p53, while downregulating anti-apoptotic proteins like Bcl-2.[1][2][3][4]

Antimicrobial Activity of Nitro-Substituted Pyrazoles

Nitro-substituted pyrazoles have demonstrated significant activity against a broad spectrum of pathogenic microorganisms, including Gram-positive and Gram-negative bacteria. Their mechanism of action is often attributed to the inhibition of essential bacterial enzymes, such as DNA gyrase, which is crucial for DNA replication and repair.

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various nitro-substituted pyrazole derivatives, presented as Minimum Inhibitory Concentration (MIC) values (the lowest concentration of a drug that prevents visible growth of a bacterium).

| Compound/Derivative | Bacterial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |

| N-(trifluoromethyl)phenyl substituted pyrazole with nitro group | Methicillin-resistant Staphylococcus aureus (MRSA) | 6.25 | - | - |

| Pyrazole-ciprofloxacin hybrids | Staphylococcus aureus ATCC 29213 | 0.125 - 0.5 | Ciprofloxacin | 0.25 |

| Pyrazole-ciprofloxacin hybrids | Escherichia coli | 0.1 - 0.2 | - | - |

| Aminoguanidine-derived 1,3-diphenyl pyrazoles | Escherichia coli 1924 | 1 | Moxifloxacin | 2 |

| Pyrazole-pyrimidinethiones | Escherichia coli | 12.5 | - | - |

| Pyrazole-nucleus-containing benzofuran substitution | Escherichia coli | 15.6 | - | - |

| Pyrazole-nucleus-containing benzofuran substitution | Staphylococcus aureus | 7.81 | - | - |

| Pyrazoline derivatives with nitro groups | Staphylococcus aureus | 12.5 - 25 | - | - |

| Pyrazoline derivatives with nitro groups | Escherichia coli | 12.5 | - | - |

| Pyrazole-clubbed pyrimidine | Methicillin-resistant Staphylococcus aureus (MRSA) | 521 µM | Levofloxacin | 346 µM |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the Minimum Inhibitory Concentration (MIC) of antimicrobial agents.

Materials:

-

Nitro-substituted pyrazole compounds

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Compound Dilution: A serial two-fold dilution of the nitro-substituted pyrazole compound is prepared in MHB in the wells of a 96-well plate.

-

Inoculation: Each well is inoculated with a standardized bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Mechanism of Action: Inhibition of Bacterial DNA Gyrase

A key mechanism for the antibacterial action of some nitro-substituted pyrazoles is the inhibition of DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[5][6][7][8][9] By inhibiting this enzyme, these compounds prevent the negative supercoiling of DNA, leading to DNA damage and ultimately bacterial cell death.

Anti-inflammatory Activity of Nitro-Substituted Pyrazoles

Certain nitro-substituted pyrazole derivatives exhibit potent anti-inflammatory properties. Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key mediator of inflammation and pain. Additionally, they can modulate inflammatory signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.

Quantitative Anti-inflammatory Activity Data

The following table presents the in vitro and in vivo anti-inflammatory activity of selected nitro-substituted pyrazole derivatives.

| Compound/Derivative | Assay | Result | Reference Compound | Result |

| Diaryl-1,3,4-oxadiazole with nitro group | COX-2 Inhibition (in vitro) | IC50 = 0.48 µM | - | - |

| Curcumin pyrazole | LPS-induced NO secretion in RAW 264.7 macrophages | IC50 = 3.7 ± 0.16 µM | Curcumin | IC50 = 11.0 ± 0.59 µM |

| Pyrazole-pyridazine hybrids | COX-2 Inhibition (in vitro) | IC50 = 1.15 - 56.73 µM | Celecoxib | IC50 = 2.16 µM |

| Pyrazole ester derivatives | COX-2 Inhibition (in vitro) | IC50 = 0.059 - 3.89 µM | Celecoxib | IC50 = 0.22 µM |

| Pyrazole-pyrazoline analogs | COX-2 Inhibition (in vitro) | IC50 = 1.09 - 2.10 µM | - | - |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

The carrageenan-induced paw edema model is a widely used in vivo assay to screen for the acute anti-inflammatory activity of compounds.

Materials:

-

Nitro-substituted pyrazole compounds

-

Wistar albino rats

-

Carrageenan solution (1% in saline)

-

Plethysmometer or digital calipers

-

Standard drug (e.g., Indomethacin)

Procedure:

-

Animal Grouping and Fasting: Animals are divided into groups and fasted overnight before the experiment.

-

Compound Administration: The test compounds, vehicle control, and standard drug are administered orally or intraperitoneally.

-

Induction of Edema: After a specific time (e.g., 1 hour), a sub-plantar injection of carrageenan is given into the right hind paw of each rat.

-

Paw Volume Measurement: The paw volume is measured at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Signaling Pathway: Inhibition of Inflammatory Pathways

Synthesis of Nitro-Substituted Pyrazoles

The synthesis of nitro-substituted pyrazoles can be achieved through various synthetic routes. A common approach involves the cyclocondensation of a β-diketone with a substituted hydrazine, followed by nitration.

General Experimental Protocol: Synthesis of 4-Nitro-Substituted Triaryl Pyrazoles

This protocol describes a general method for the synthesis of 4-nitro-substituted triaryl pyrazoles.

Step 1: Synthesis of 1,3-Diketone A substituted acetophenone is reacted with an appropriate ester in the presence of a strong base like sodium hydride to yield the corresponding 1,3-diketone.

Step 2: Synthesis of Triaryl Pyrazole The 1,3-diketone is then reacted with a substituted phenylhydrazine hydrochloride in a suitable solvent such as ethanol or a mixture of DMF and THF. The reaction mixture is heated to reflux to facilitate the cyclocondensation reaction, yielding the triaryl pyrazole.[14][15]

Step 3: Nitration of Triaryl Pyrazole The synthesized triaryl pyrazole is subjected to nitration using a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce the nitro group at the desired position on the pyrazole or one of the aryl rings.

Purification: The final product is purified using techniques such as column chromatography. The structure of the synthesized compound is confirmed by spectroscopic methods like ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion

Nitro-substituted pyrazoles represent a versatile and highly promising class of compounds with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory properties, coupled with well-defined mechanisms of action, make them attractive candidates for further drug development. The synthetic accessibility of the pyrazole core allows for extensive structural modifications, providing a rich platform for the optimization of potency, selectivity, and pharmacokinetic profiles. This technical guide serves as a foundational resource to stimulate and guide future research in this exciting area of medicinal chemistry.

References

- 1. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting apoptotic pathways in cancer: design, synthesis, and molecular docking studies of 1,3,5-trisubstituted-1H-pyrazole derivatives with Bcl-2 inhibition and DNA damage potential - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]

- 5. Synthesis, Structure and Antibacterial Activity of Potent DNA Gyrase Inhibitors: N′-Benzoyl-3-(4-Bromophenyl)-1H-Pyrazole-5-Carbohydrazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploiting bacterial DNA gyrase as a drug target: current state and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Computational and Preclinical Prediction of the Antimicrobial Properties of an Agent Isolated from Monodora myristica: A Novel DNA Gyrase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are Bacterial DNA gyrase inhibitors and how do they work? [synapse.patsnap.com]

- 10. apjai-journal.org [apjai-journal.org]

- 11. Curcumin pyrazole blocks lipopolysaccharide-induced inflammation via suppression of JNK activation in RAW 264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. New Series of Pyrazoles and Imidazo-Pyrazoles Targeting Different Cancer and Inflammation Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Novel Nitro-substituted Triaryl Pyrazole Derivatives as Potential Estrogen Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of novel nitro-substituted triaryl pyrazole derivatives as potential estrogen receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

literature review of methyl 5-nitro-1H-pyrazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-nitro-1H-pyrazole-3-carboxylate is a heterocyclic organic compound belonging to the pyrazole class. Pyrazoles are a well-established and important scaffold in medicinal chemistry, known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This technical guide provides a literature review of methyl 5-nitro-1H-pyrazole-3-carboxylate, focusing on its synthesis and potential as a synthetic intermediate. While specific biological activity data for this particular compound is not extensively documented in publicly available literature, its structural motifs suggest its potential as a building block in the development of novel therapeutic agents.

Physicochemical Properties

Table 1: Physicochemical Identifiers

| Identifier | Value |

| CAS Number | 181585-93-3 |

| Molecular Formula | C₅H₅N₃O₄ |

| Molecular Weight | 171.11 g/mol |

| IUPAC Name | methyl 5-nitro-1H-pyrazole-3-carboxylate |

Synthesis and Experimental Protocols

The synthesis of methyl 5-nitro-1H-pyrazole-3-carboxylate typically involves the esterification of the corresponding carboxylic acid. While detailed, step-by-step published protocols are scarce, information from patents and chemical supplier data suggests the following synthetic approaches.

Method 1: Esterification of 5-nitro-1H-pyrazole-3-carboxylic acid

This is the most probable and direct route to the title compound.

-

Reaction: 5-nitro-1H-pyrazole-3-carboxylic acid is reacted with methanol in the presence of a dehydrating or activating agent.

-

Reagents and Solvents:

-

5-nitro-1H-pyrazole-3-carboxylic acid (Starting material)

-

Methanol (Solvent and reactant)

-

Thionyl chloride (Activating agent) or a strong acid catalyst (e.g., sulfuric acid)

-

-

General Procedure (based on analogous reactions):

-

5-nitro-1H-pyrazole-3-carboxylic acid is suspended in an excess of methanol.

-

The mixture is cooled in an ice bath.

-

Thionyl chloride is added dropwise to the cooled suspension.

-

The reaction mixture is then allowed to warm to room temperature and may be heated to reflux to drive the reaction to completion.

-

The progress of the reaction is monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

-

Upon completion, the excess methanol and thionyl chloride are removed under reduced pressure.

-

The resulting crude product is then purified, typically by recrystallization or column chromatography.

-

Method 2: N-methylation of 5-nitro-1H-pyrazole-3-carboxylic acid methyl ester

This method would lead to a mixture of N-methylated regioisomers and is therefore less direct for the synthesis of the title compound where the pyrazole nitrogen is unsubstituted. However, a patent describes a related methylation reaction.

-

Reaction: The NH of the pyrazole ring of methyl 5-nitro-1H-pyrazole-3-carboxylate is methylated.

-

Reagents and Solvents:

-

Methyl 5-nitro-1H-pyrazole-3-carboxylate (Starting material)

-

Iodomethane (Methylating agent)

-

Potassium carbonate (Base)

-

Anhydrous Dimethylformamide (DMF) (Solvent)

-

-

Experimental Protocol Snippet (from patent CA3102903A1):

-

To a solution of methyl 5-nitro-1H-pyrazole-3-carboxylate (1.0 eq) in anhydrous DMF, potassium carbonate (2.0 eq) and iodomethane (1.3 eq) were added under a nitrogen atmosphere.

-

The reaction mixture was stirred at room temperature for 18 hours.

-

The mixture was then diluted with water and the product was extracted with dichloromethane.

-

The combined organic layers were dried and concentrated to yield the N-methylated product.

-

Chemical Reactivity and Use as an Intermediate

Methyl 5-nitro-1H-pyrazole-3-carboxylate serves as a useful intermediate for the synthesis of more complex molecules, primarily through the chemical modification of its nitro group.

Reduction of the Nitro Group

A key reaction of this compound is the reduction of the 5-nitro group to a 5-amino group, which can then be further functionalized.

-

Reaction: The nitro group is reduced to an amine using a catalytic hydrogenation method.

-

Reagents and Solvents:

-

Methyl 5-nitro-1H-pyrazole-3-carboxylate (Starting material)

-

10% Palladium on carbon (Catalyst)

-

Methanol (Solvent)

-

Hydrogen gas

-

-

Experimental Protocol Snippet (from patent WO2017158381A1):

-

To a solution of methyl 5-nitro-1H-pyrazole-3-carboxylate (0.200 g, 1.168 mmol) in methanol (10 ml), 10% Pd/C (0.020 g, 10% w/w) was added at room temperature.

-

The reaction mixture was purged with hydrogen gas and stirred at room temperature for 1 hour.

-

The resulting mixture was filtered through celite, and the celite bed was washed with methanol.

-

The combined filtrate was concentrated under reduced pressure to yield methyl 5-amino-1H-pyrazole-3-carboxylate.

-

Biological Significance of the Pyrazole Scaffold

While specific biological data for methyl 5-nitro-1H-pyrazole-3-carboxylate is not available, the pyrazole nucleus is a prominent feature in many biologically active compounds. Pyrazole derivatives have been reported to possess a wide array of pharmacological activities, including:

-

Anti-inflammatory and Analgesic Effects: Many pyrazole-containing compounds are known for their anti-inflammatory and pain-relieving properties.

-

Antimicrobial Activity: Various substituted pyrazoles have demonstrated activity against a range of bacteria and fungi.

-

Anticancer Properties: The pyrazole scaffold is present in several compounds investigated for their potential to inhibit cancer cell growth.